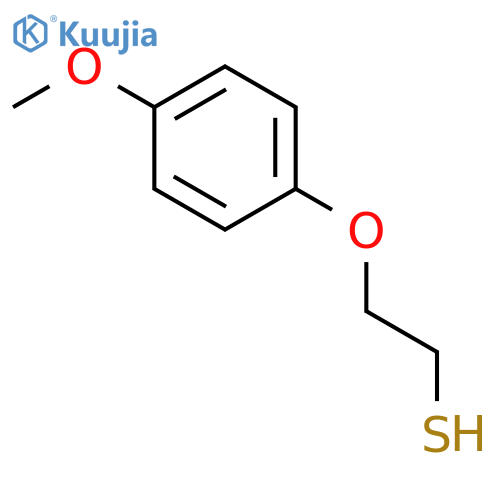Cas no 649739-49-1 (2-(4-methoxyphenoxy)ethane-1-thiol)

649739-49-1 structure
商品名:2-(4-methoxyphenoxy)ethane-1-thiol
2-(4-methoxyphenoxy)ethane-1-thiol 化学的及び物理的性質
名前と識別子
-
- Ethanethiol, 2-(4-methoxyphenoxy)-
- 2-(4-methoxyphenoxy)ethanethiol
- AKOS000169585
- DTXSID70640715
- 2-(4-methoxyphenoxy)ethane-1-thiol
- EN300-60740
- 649739-49-1
- SCHEMBL5080345
-
- インチ: InChI=1S/C9H12O2S/c1-10-8-2-4-9(5-3-8)11-6-7-12/h2-5,12H,6-7H2,1H3
- InChIKey: YTUFNFKPXWZGBT-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(C=C1)OCCS
計算された属性
- せいみつぶんしりょう: 184.05586
- どういたいしつりょう: 184.05580079g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 111
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 19.5Ų
じっけんとくせい
- PSA: 18.46
2-(4-methoxyphenoxy)ethane-1-thiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-60740-10.0g |
2-(4-methoxyphenoxy)ethane-1-thiol |
649739-49-1 | 95% | 10.0g |
$2024.0 | 2023-02-13 | |
| TRC | M228350-50mg |
2-(4-methoxyphenoxy)ethane-1-thiol |
649739-49-1 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M228350-250mg |
2-(4-methoxyphenoxy)ethane-1-thiol |
649739-49-1 | 250mg |
$ 365.00 | 2022-06-04 | ||
| Enamine | EN300-60740-0.5g |
2-(4-methoxyphenoxy)ethane-1-thiol |
649739-49-1 | 95% | 0.5g |
$353.0 | 2023-02-13 | |
| 1PlusChem | 1P01A8LL-1g |
2-(4-methoxyphenoxy)ethane-1-thiol |
649739-49-1 | 95% | 1g |
$643.00 | 2024-04-22 | |
| 1PlusChem | 1P01A8LL-250mg |
2-(4-methoxyphenoxy)ethane-1-thiol |
649739-49-1 | 95% | 250mg |
$286.00 | 2024-04-22 | |
| Enamine | EN300-60740-1.0g |
2-(4-methoxyphenoxy)ethane-1-thiol |
649739-49-1 | 95% | 1.0g |
$470.0 | 2023-02-13 | |
| 1PlusChem | 1P01A8LL-2.5g |
2-(4-methoxyphenoxy)ethane-1-thiol |
649739-49-1 | 95% | 2.5g |
$1203.00 | 2024-04-22 | |
| 1PlusChem | 1P01A8LL-500mg |
2-(4-methoxyphenoxy)ethane-1-thiol |
649739-49-1 | 95% | 500mg |
$499.00 | 2024-04-22 | |
| Ambeed | A529387-1g |
2-(4-Methoxyphenoxy)ethanethiol |
649739-49-1 | 97% | 1g |
$381.0 | 2024-04-18 |
2-(4-methoxyphenoxy)ethane-1-thiol 関連文献
-
Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
649739-49-1 (2-(4-methoxyphenoxy)ethane-1-thiol) 関連製品
- 6338-63-2(2-phenoxyethane-1-thiol)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:649739-49-1)2-(4-methoxyphenoxy)ethane-1-thiol

清らかである:99%
はかる:1g
価格 ($):343.0